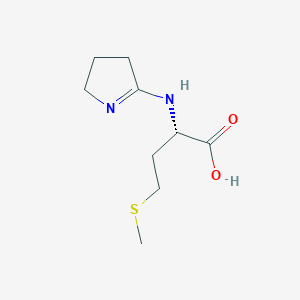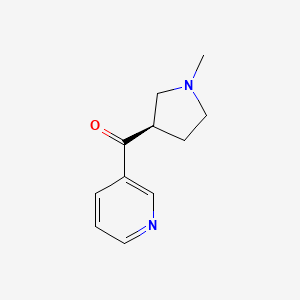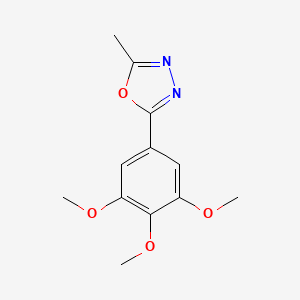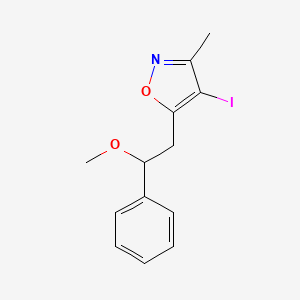
Isoxazole, 4-iodo-5-(2-methoxy-2-phenylethyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-5-(2-methoxy-2-phenylethyl)-3-methylisoxazole is a chemical compound with a complex structure that includes an iodine atom, a methoxy group, a phenylethyl group, and a methylisoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-5-(2-methoxy-2-phenylethyl)-3-methylisoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the Iodine Atom: The iodine atom can be introduced through an iodination reaction using reagents like iodine or an iodine-containing compound.
Attachment of the Methoxy and Phenylethyl Groups: These groups can be introduced through substitution reactions, where appropriate precursors are reacted with the isoxazole intermediate.
Industrial Production Methods
Industrial production of 4-iodo-5-(2-methoxy-2-phenylethyl)-3-methylisoxazole may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-iodo-5-(2-methoxy-2-phenylethyl)-3-methylisoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
4-iodo-5-(2-methoxy-2-phenylethyl)-3-methylisoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-iodo-5-(2-methoxy-2-phenylethyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-iodo-5-(2-methoxy-2-phenylethyl)-3-methyl-1,2-oxazole
- 4-iodo-5-(2-methoxy-2-phenylethyl)-3-methyl-1,3-oxazole
Uniqueness
4-iodo-5-(2-methoxy-2-phenylethyl)-3-methylisoxazole is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
61449-24-9 |
|---|---|
Fórmula molecular |
C13H14INO2 |
Peso molecular |
343.16 g/mol |
Nombre IUPAC |
4-iodo-5-(2-methoxy-2-phenylethyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C13H14INO2/c1-9-13(14)12(17-15-9)8-11(16-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 |
Clave InChI |
PLYWYXNMAYWKGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1I)CC(C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)
![Glycine, N-[1-[N-[(1,1-dimethylethoxy)carbonyl]glycyl]-L-prolyl]-](/img/structure/B12908718.png)
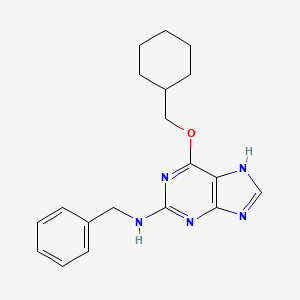
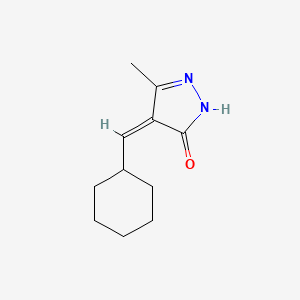
![N-{3-[(1,3-Dithian-2-yl)methyl]-1,2-oxazol-4-yl}acetamide](/img/structure/B12908735.png)
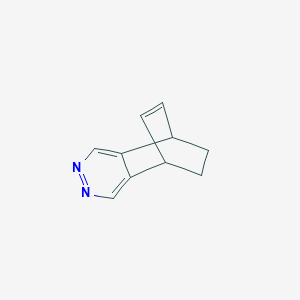
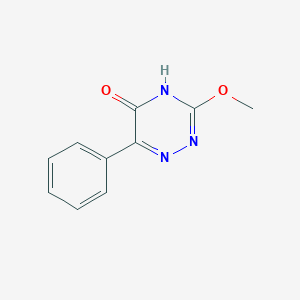

![2H-Cyclopenta[b]furan-2-one, hexahydro-3-methyl-](/img/structure/B12908750.png)
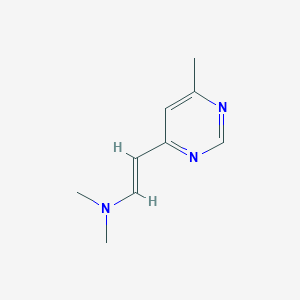
![Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12908766.png)
